molecular formula C8H7F2NO2 B15241568 2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid

2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid

Cat. No.: B15241568
M. Wt: 187.14 g/mol
InChI Key: VTEZGHOECUASEV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid is a fluorinated organic compound with the molecular formula C8H7F2NO2. It is characterized by the presence of two fluorine atoms and a pyridine ring substituted with a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
  • 2,2-Difluoro-2-(5-methylpyridin-2-yl)acetic acid hydrochloride

Comparison: Compared to similar compounds, 2,2-Difluoro-2-(4-methylpyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ringFor instance, the position of the methyl group and the presence of fluorine atoms can affect the compound’s stability, solubility, and interaction with biological targets .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2,2-difluoro-2-(4-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C8H7F2NO2/c1-5-2-3-11-4-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)

InChI Key

VTEZGHOECUASEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(=O)O)(F)F

Origin of Product

United States

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